

# An In-depth Technical Guide to the Chemical Properties of 1,1-Diethylcyclopropane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

Cat. No.: B092845

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,1-Diethylcyclopropane** is a saturated, cyclic hydrocarbon with the molecular formula  $C_7H_{14}$ . [1][2] As a simple alkyl-substituted cyclopropane, its chemical behavior is largely defined by the inherent ring strain of the three-membered ring. This guide provides a comprehensive overview of the chemical and physical properties of **1,1-diethylcyclopropane**, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

## Core Chemical and Physical Properties

**1,1-Diethylcyclopropane** is a colorless liquid at room temperature. Its fundamental properties are summarized in the tables below.

### Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>14</sub>	[1][2]
Molecular Weight	98.19 g/mol	[1]
CAS Number	1003-19-6	[2]
Appearance	Colorless liquid	
Boiling Point	87.9 °C at 760 mmHg	[2]
Melting Point	-105.9 °C	
Density	0.774 g/cm <sup>3</sup>	
Refractive Index (n <sup>20</sup> /D)	1.3915 (estimate)	

**Table 2: Thermodynamic Properties**

Property	Value	Unit	Source
Standard Gibbs Free Energy of Formation (ΔfG°)	63.32	kJ/mol	Joback Calculated Property
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	-99.77	kJ/mol	Joback Calculated Property
Enthalpy of Fusion at Standard Conditions (ΔfusH°)	5.72	kJ/mol	Joback Calculated Property
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)	29.94	kJ/mol	Joback Calculated Property
Ionization Energy (IE)	8.56 ± 0.05	eV	NIST

## Spectroscopic Data

The structural characterization of **1,1-diethylcyclopropane** is supported by various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available  $^1\text{H}$  NMR spectrum for **1,1-diethylcyclopropane** is not readily found, the expected chemical shifts can be inferred from related structures. The cyclopropyl protons would appear at high field (upfield), a characteristic feature of strained ring systems. The ethyl group protons would exhibit typical quartet and triplet patterns.

A  $^{13}\text{C}$  NMR spectrum has been reported, providing evidence for the carbon skeleton.[3]

## Mass Spectrometry (MS)

The mass spectrum of **1,1-diethylcyclopropane** obtained by gas chromatography-mass spectrometry (GC-MS) shows a top peak at  $m/z$  69.[3] This likely corresponds to the loss of an ethyl group.

## Infrared (IR) Spectroscopy

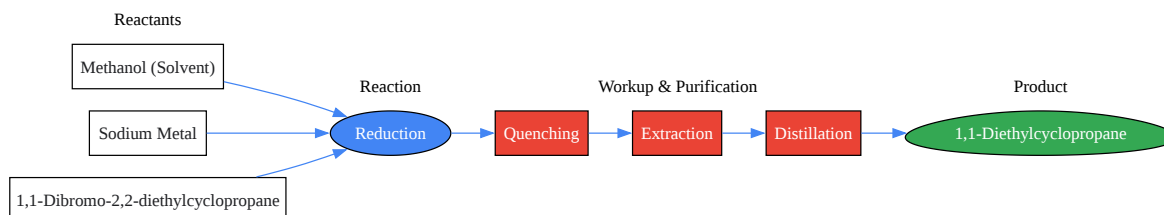
The IR spectrum of **1,1-diethylcyclopropane** is available and displays characteristic C-H stretching and bending vibrations for the cyclopropyl and ethyl groups.

## Experimental Protocols

### Synthesis of 1,1-Diethylcyclopropane

A common method for the synthesis of **1,1-diethylcyclopropane** involves the reduction of a dihalocyclopropane precursor. One documented route utilizes the reaction of 1,1-dibromo-2,2-diethylcyclopropane with sodium in methanol.

Experimental Workflow: Synthesis of **1,1-Diethylcyclopropane**



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,1-diethylcyclopropane**.

#### Detailed Protocol:

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and a dropping funnel, place small pieces of sodium metal in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
- **Addition of Precursor:** Dissolve 1,1-dibromo-2,2-diethylcyclopropane in anhydrous methanol and add it dropwise to the sodium-methanol mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** Carefully quench the reaction by the slow addition of water to consume any unreacted sodium.
- **Extraction:** Extract the product into a suitable organic solvent, such as diethyl ether or pentane. Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).

- Purification: After removing the drying agent by filtration, concentrate the organic solution under reduced pressure. The crude product can be purified by fractional distillation to yield pure **1,1-diethylcyclopropane**.

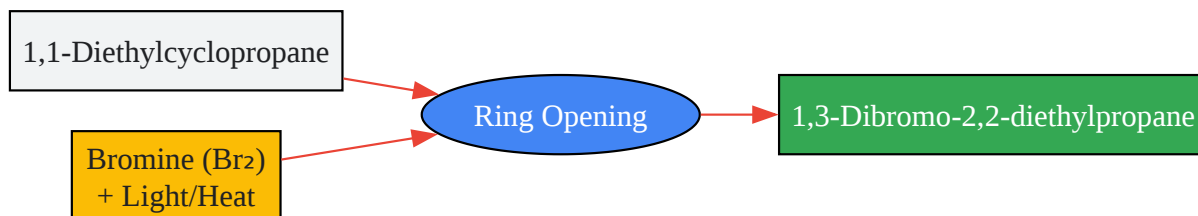
## Chemical Reactivity

The chemical reactivity of **1,1-diethylcyclopropane** is dominated by the high ring strain of the cyclopropane ring, which is approximately 27.5 kcal/mol. This strain makes the C-C bonds of the ring susceptible to cleavage under certain conditions, leading to ring-opening reactions.

## Ring-Opening Reactions

The cyclopropane ring can undergo cleavage in the presence of electrophiles, such as halogens (e.g., bromine), or under thermal conditions. The reaction with bromine in a non-polar solvent would be expected to yield 1,3-dibromo-2,2-diethylpropane through a radical mechanism, especially in the presence of light.[4]

Logical Relationship: Ring-Opening with Bromine



[Click to download full resolution via product page](#)

Caption: Ring-opening reaction of **1,1-diethylcyclopropane** with bromine.

## Thermal Stability

At elevated temperatures, **1,1-diethylcyclopropane** can undergo thermal isomerization to form various alkenes. The specific products and reaction conditions would need to be determined experimentally, but the reaction would involve the cleavage of a C-C bond in the ring followed by hydrogen shifts.

## Safety and Handling

**1,1-Diethylcyclopropane** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to a comprehensive Safety Data Sheet (SDS).[5]

## Applications

While specific applications of **1,1-diethylcyclopropane** in drug development are not widely documented, small, strained carbocyclic rings are of interest in medicinal chemistry as bioisosteric replacements for other functional groups or as scaffolds for the synthesis of more complex molecules. The related compound, diethyl 1,1-cyclopropanedicarboxylate, is a known intermediate in the synthesis of pharmaceuticals, highlighting the potential utility of the cyclopropane motif in drug design.[6] The non-polar nature of **1,1-diethylcyclopropane** could also make it a candidate for use as a specialized solvent in certain applications.

## Conclusion

**1,1-Diethylcyclopropane** is a simple yet interesting molecule whose chemistry is governed by the inherent strain of its three-membered ring. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, a plausible synthetic route, and a discussion of its reactivity. While direct applications in drug development are not yet established, the unique structural features of this and other cyclopropane derivatives continue to make them intriguing targets for synthesis and methodological studies in organic and medicinal chemistry. Further research into the specific reactivity and biological activity of **1,1-diethylcyclopropane** could unveil novel applications for this fundamental carbocycle.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diethyl 1,1-cyclopropanedicarboxylate(1559-02-0) 13C NMR [m.chemicalbook.com]

- 2. Cyclopropane, 1,1-diethyl- [webbook.nist.gov]
- 3. 1,1-Diethylcyclopropane | C7H14 | CID 66086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 1,1-Diethylcyclopropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092845#1-1-diethylcyclopropane-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)